molecular formula C13H20N2O4S B2966507 N-[(E)-3-Methylsulfonylprop-2-enyl]-3-pentan-3-yl-1,2-oxazole-5-carboxamide CAS No. 2305572-31-8

N-[(E)-3-Methylsulfonylprop-2-enyl]-3-pentan-3-yl-1,2-oxazole-5-carboxamide

Cat. No. B2966507
CAS RN: 2305572-31-8
M. Wt: 300.37
InChI Key: PNEJYPBBQKBRQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems. This could involve binding to specific proteins or enzymes, or altering a biological pathway .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact. Safety data sheets (SDS) often provide this information .

Future Directions

This involves predicting or proposing future research directions. This could be based on current research trends, gaps in knowledge, or potential applications of the compound .

properties

IUPAC Name

N-[(E)-3-methylsulfonylprop-2-enyl]-3-pentan-3-yl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-4-10(5-2)11-9-12(19-15-11)13(16)14-7-6-8-20(3,17)18/h6,8-10H,4-5,7H2,1-3H3,(H,14,16)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEJYPBBQKBRQK-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NOC(=C1)C(=O)NCC=CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C1=NOC(=C1)C(=O)NC/C=C/S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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